CYP2E1 Binding Affinity: 12-Fold Difference Between 3-Methylpyrazole and 4-Methylpyrazole
In a direct binding study using purified CYP2E1, 3-methylpyrazole exhibits a dissociation constant (Kd1) of 11 µM for the enzyme's catalytic site, whereas 4-methylpyrazole (fomepizole) demonstrates a Kd1 of 0.93 µM, representing a 12-fold lower binding affinity for 3-methylpyrazole [1]. This quantitative difference in CYP2E1 affinity translates directly to differential potency in cellular and in vivo models of ethanol metabolism [2].
| Evidence Dimension | CYP2E1 catalytic site binding affinity (Kd1) |
|---|---|
| Target Compound Data | Kd1 = 11 µM |
| Comparator Or Baseline | 4-Methylpyrazole: Kd1 = 0.93 µM |
| Quantified Difference | 12-fold lower binding affinity for 3-methylpyrazole |
| Conditions | Purified CYP2E1 enzyme; spectroscopic binding assay; 25 °C; pH 7.4 |
Why This Matters
This 12-fold difference in CYP2E1 affinity dictates that 3-methylpyrazole is a less potent probe for CYP2E1 studies but also reduces off-target CYP2E1 inhibition when used in applications where ADH inhibition is undesirable, such as nitrification inhibitor formulations.
- [1] Hartman, J. H., Bradley, A. M., Laddusaw, R. M., Perry, M. D., & Miller, G. P. (2013). Structure of pyrazole derivatives impact their affinity, stoichiometry, and cooperative interactions for CYP2E1 complexes. Archives of Biochemistry and Biophysics, 537(1), 72-82. Table 3. View Source
- [2] Goldberg, L., & Rydberg, U. (1969). Inhibition of ethanol metabolism in vivo by administration of pyrazole. Biochemical Pharmacology, 18(7), 1749-1762. View Source
